2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid
Description
Contextualization of 1,3-Benzodioxole (B145889) Scaffolds in Medicinal Chemistry
The 1,3-benzodioxole, or methylenedioxyphenyl, group is a heterocyclic aromatic structure composed of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring. ontosight.aiwikipedia.org This scaffold is a recurring motif in a multitude of bioactive compounds, ranging from natural products to synthetic pharmaceuticals. wikipedia.org Its presence often imparts unique chemical and biological properties to a molecule, making it a subject of significant interest in drug discovery and medicinal chemistry. ontosight.aiontosight.ai
The significance of the 1,3-benzodioxole moiety was first noted when sesame oil was observed to enhance the efficacy of the insecticide pyrethrum. chemicalbook.com This synergistic action was traced to compounds containing the methylenedioxyphenyl group. This discovery spurred research into various derivatives, which are now recognized for their wide-ranging applications. chemicalbook.com
Many derivatives are found in nature, such as safrole from the sassafras tree. ontosight.ai In the pharmaceutical realm, this scaffold is a core component of numerous drugs, demonstrating its versatility and importance in developing therapeutic agents. wikipedia.orgresearchgate.net For instance, the antiepileptic drug stiripentol (B1682491) features this moiety. nih.gov The development of fluorinated analogues of benzodioxole has also been pursued to enhance drug-target interactions and improve metabolic stability. enamine.net
| Key Derivative | Origin/Class | Noteworthy Significance |
|---|---|---|
| Safrole | Natural Product (e.g., Sassafras) | A key precursor in the synthesis of other compounds and a subject of toxicological studies. ontosight.ainih.gov |
| Piperonal | Synthetic/Natural | Used in fragrances and as a chemical intermediate. wikipedia.org |
| Stiripentol | Pharmaceutical | An antiepileptic drug that also inhibits cytochrome P450 enzymes. nih.gov |
| MDMA (3,4-Methylenedioxy-N-methylamphetamine) | Psychoactive Substance | A well-known psychoactive substance whose metabolism involves the methylenedioxy group. ontosight.ainih.govbiorxiv.org |
The methylenedioxyphenyl group is biologically significant primarily due to its ability to modulate the activity of cytochrome P-450 (CYP) enzymes. nih.gov These enzymes are crucial for metabolizing a wide range of substances, and their inhibition can alter the pharmacokinetics of other drugs. nih.gov This interaction involves an initial phase of CYP inhibition followed by a longer-lasting induction phase. nih.gov
Beyond its effects on metabolism, the 1,3-benzodioxole scaffold is present in compounds exhibiting a wide spectrum of biological activities. researchgate.net Derivatives have been investigated for potential anti-inflammatory, neuroprotective, anticancer, antibacterial, and antioxidant properties. ontosight.aichemicalbook.comresearchgate.netnih.govnajah.edu This broad range of activities highlights the scaffold's value as a foundational structure in the design of new therapeutic agents. researchgate.net
Importance of Butyric Acid Derivatives in Biological Systems
Butyric acid, systematically known as butanoic acid, is a short-chain fatty acid naturally found in the body. ontosight.aiwikipedia.org It and its derivatives have been the subject of extensive research due to their diverse biological roles and therapeutic potential. nih.govnih.gov These compounds are explored for treating a variety of conditions, including inflammatory bowel diseases and certain types of cancer. nih.gov
Butyric acid derivatives serve as important structural components in the development of new therapeutic agents. ontosight.aiextrapolate.com One of their key mechanisms of action is the inhibition of histone deacetylase (HDAC), an enzyme involved in gene expression regulation. nih.gov By modifying the core butyric acid structure, researchers can develop prodrugs or new chemical entities with improved pharmacokinetic properties and targeted activity. nih.gov Chemical modifications can enhance solubility, stability, and the ability to interact with specific biological molecules. ontosight.ai For example, converting butyric acid into esters or amides can alter its delivery and release characteristics within the body. extrapolate.com
The carboxylic acid group (-COOH) is a critical functional moiety in a vast number of pharmaceuticals, with estimates suggesting it is present in roughly a quarter of all commercialized drugs. wiley-vch.de Its significance stems from its distinct physicochemical properties.
The carboxylic acid group is highly polar and can act as both a hydrogen bond donor and acceptor. ijaem.netresearchgate.net This allows it to form strong interactions with biological targets like enzymes and receptors, often forming an essential part of a drug's pharmacophore. researchgate.netnih.govnih.gov Furthermore, because this group is typically ionized at physiological pH, it can significantly enhance a molecule's water solubility. wiley-vch.deresearchgate.net However, this ionization can also present challenges for passive diffusion across cell membranes. wiley-vch.denih.gov The strategic placement of a carboxylic acid moiety is therefore a key consideration in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov
| Property | Functional Relevance in Biological Systems |
|---|---|
| Acidity/Ionization | Enhances aqueous solubility at physiological pH. wiley-vch.deresearchgate.net |
| Polarity | Contributes to the overall polarity of the molecule, influencing interactions with biological membranes and solvents. ijaem.net |
| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor, crucial for binding to target proteins and receptors. researchgate.net |
| Pharmacophore Component | Often serves as a key determinant in drug-target interactions, anchoring the molecule in the active site. nih.govnih.gov |
Rationale for Investigating 2-(Benzoontosight.aiijaem.netdioxol-5-yloxy)-butyric Acid
The rationale for the focused investigation of 2-(Benzo ontosight.aiijaem.netdioxol-5-yloxy)-butyric acid is built upon the strategic combination of its two core components. The compound merges the 1,3-benzodioxole scaffold, known for its presence in a wide array of biologically active molecules and its ability to modulate metabolic enzymes, with a butyric acid side chain, which provides a functionally crucial carboxylic acid moiety and is itself associated with therapeutic activities like HDAC inhibition. researchgate.netnih.govnih.gov
Hypothesis on Potential Biological Activities
The structural features of 2-(Benzo nih.govgoogle.comdioxol-5-yloxy)-butyric acid allow for several hypotheses regarding its potential biological activities. The benzo nih.govgoogle.comdioxole moiety is a well-known inhibitor of cytochrome P450 enzymes, which could influence the metabolism of other drugs. Derivatives of this group have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Butyric acid, a short-chain fatty acid, is a key energy source for colonocytes and has been shown to have anti-inflammatory and cell-differentiating effects. It is also known to inhibit histone deacetylase (HDAC), an activity associated with epigenetic regulation and potential anticancer effects.
Given these precedents, it is hypothesized that 2-(Benzo nih.govgoogle.comdioxol-5-yloxy)-butyric acid could exhibit a range of biological activities, including but not limited to:
Anti-inflammatory effects: Potentially through the inhibition of cyclooxygenase (COX) enzymes, a known target for some benzodioxole derivatives. mdpi.com
Anticancer activity: By combining the potential cytotoxic effects of the benzodioxole moiety with the HDAC inhibitory activity of the butyric acid component.
Metabolic modulation: Through the inhibition of cytochrome P450 enzymes, which could have implications for drug interactions and metabolism.
These hypotheses are based on the known activities of the individual structural components of the molecule.
Current Gaps in Research for this Specific Compound
Despite the intriguing structural combination, a thorough review of the scientific literature reveals a significant gap in the research specifically dedicated to 2-(Benzo nih.govgoogle.comdioxol-5-yloxy)-butyric acid. There is a lack of published studies detailing its synthesis, physicochemical properties, and biological activities.
The primary research gaps include:
Lack of Synthesis and Characterization Data: Detailed and optimized synthetic routes for 2-(Benzo nih.govgoogle.comdioxol-5-yloxy)-butyric acid are not readily available in the public domain. Comprehensive characterization of its physical and chemical properties is also missing.
No Biological Screening: The hypothesized biological activities have not been experimentally verified. There is a need for in vitro and in vivo studies to explore its potential pharmacological effects.
Mechanism of Action Unknown: Without biological data, the mechanism by which this compound might exert any effects remains entirely speculative.
Structure-Activity Relationship (SAR) Studies: As a single compound, its place within a broader structure-activity relationship is unknown. Research into related analogues would be necessary to understand how structural modifications impact its activity.
Overview of Research Objectives
To address the current gaps in knowledge, a structured research program for 2-(Benzo nih.govgoogle.comdioxol-5-yloxy)-butyric acid would be necessary. The primary objectives of such research would be to:
Develop an Efficient Synthesis: To establish a reliable and scalable synthetic pathway to produce the compound in sufficient purity and quantity for further studies.
Characterize Physicochemical Properties: To determine key physical and chemical parameters of the molecule, which are essential for its handling and for understanding its behavior in biological systems.
Investigate Biological Activities: To screen the compound for a range of biological activities, starting with those hypothesized, such as anti-inflammatory and anticancer effects.
Elucidate the Mechanism of Action: Should any significant biological activity be identified, the next step would be to investigate the underlying molecular mechanisms.
Conduct Preliminary Toxicological Assessments: To evaluate the cytotoxicity of the compound in various cell lines to establish a preliminary safety profile.
The fulfillment of these objectives would provide a foundational understanding of 2-(Benzo nih.govgoogle.comdioxol-5-yloxy)-butyric acid and its potential as a lead compound for further drug development.
Detailed Research Findings
As there is no direct research on 2-(Benzo nih.govgoogle.comdioxol-5-yloxy)-butyric acid, this section will present inferred data and potential research directions based on analogous compounds.
Interactive Data Table: Predicted Physicochemical Properties
The following table outlines the predicted physicochemical properties of 2-(Benzo nih.govgoogle.comdioxol-5-yloxy)-butyric acid. These values are estimations based on computational models and data from similar structures.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Melting Point | Estimated range: 140-160 °C |
| Solubility | Predicted to have low solubility in water, higher in organic solvents |
| pKa | Estimated around 4.5-5.0 (for the carboxylic acid group) |
Interactive Data Table: Comparison with Parent Moieties
This table compares the known properties of the parent moieties with the predicted properties of the target compound.
| Compound | Molecular Weight ( g/mol ) | Key Biological Activities |
| Benzo nih.govgoogle.comdioxole | 122.12 | Enzyme inhibition, precursor to bioactive molecules |
| Butyric Acid | 88.11 | HDAC inhibition, anti-inflammatory, energy source for colonocytes nih.govnih.gov |
| 2-(Benzo nih.govgoogle.comdioxol-5-yloxy)-butyric acid | 224.21 | Hypothesized: Anti-inflammatory, anticancer, metabolic modulation |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-8(11(12)13)16-7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQXZIEIAKRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Synthetic Methodologies
Retrosynthetic Analysis of 2-(Benzoresearchgate.netgoogle.comdioxol-5-yloxy)-butyric Acid
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials.
Identification of Key Disconnection Points
The primary disconnection points in 2-(Benzo researchgate.netgoogle.comdioxol-5-yloxy)-butyric acid are the ether linkage and the carboxylic acid functional group. The most logical disconnection is at the ether oxygen, breaking the molecule into a phenolic precursor and a butyric acid derivative. This approach is based on the robust and widely used Williamson ether synthesis. A secondary disconnection can be made at the carboxylic acid, suggesting a precursor such as an ester or a nitrile, which can be hydrolyzed in the final step.
Potential Precursors and Building Blocks
Based on the retrosynthetic analysis, the key precursors for the synthesis of 2-(Benzo researchgate.netgoogle.comdioxol-5-yloxy)-butyric acid are:
Phenolic Component: Sesamol (B190485) (3,4-methylenedioxyphenol) is the ideal precursor for the benzo researchgate.netgoogle.comdioxole moiety.
Butyric Acid Component: A four-carbon chain with a suitable leaving group at the C-2 position is required. Ethyl 2-bromobutyrate (B1202233) is a common and effective choice for this role. The ethyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in the final step.
Established Synthetic Routes for Related Ether-Butyric Acid Analogues
The synthesis of aryloxy-butyric acid analogues is well-documented in the chemical literature, with the Williamson ether synthesis followed by ester hydrolysis being a classical and reliable approach.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone of ether formation and proceeds via an S(_N)2 reaction between an alkoxide (or phenoxide) and an alkyl halide. researchgate.netchemspider.com In the context of synthesizing 2-(Benzo researchgate.netgoogle.comdioxol-5-yloxy)-butyric acid, this involves the reaction of sesamol with ethyl 2-bromobutyrate.
The first step is the deprotonation of the phenolic hydroxyl group of sesamol to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent is crucial for the reaction's efficiency. Aprotic polar solvents like dimethylformamide (DMF) or acetone are often employed to facilitate the S(_N)2 reaction.
The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromobutyrate, displacing the bromide ion, and forming the desired ether linkage. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
Table 1: Key Reactants in Williamson Ether Synthesis
| Reactant | Role |
|---|---|
| Sesamol | Phenolic precursor |
| Ethyl 2-bromobutyrate | Alkylating agent |
| Base (e.g., K(_2)CO(_3)) | Deprotonating agent |
Ester Hydrolysis and Carboxylic Acid Formation
Following the successful formation of the ether, the ethyl ester group of the intermediate, ethyl 2-(benzo researchgate.netgoogle.comdioxol-5-yloxy)-butyrate, needs to be converted to a carboxylic acid. This is achieved through hydrolysis. libretexts.orgchemguide.co.uk
Ester hydrolysis can be performed under either acidic or basic conditions. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis: This involves heating the ester with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. This reaction is reversible, and the equilibrium is driven towards the products by using a large excess of water. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as it is an irreversible process. libretexts.org The ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and a co-solvent like ethanol (B145695) or methanol (B129727). The reaction yields the carboxylate salt of the acid. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to afford the final carboxylic acid product.
Table 2: Conditions for Ester Hydrolysis
| Hydrolysis Type | Reagents | Key Features |
|---|---|---|
| Acid-Catalyzed | Strong acid (e.g., HCl), excess H(_2)O | Reversible |
Novel Synthetic Strategies and Optimization for 2-(Benzoresearchgate.netgoogle.comdioxol-5-yloxy)-butyric Acid
While the Williamson ether synthesis is a robust method, modern synthetic chemistry continually seeks to improve efficiency, reduce reaction times, and employ more environmentally friendly conditions.
For the synthesis of 2-(Benzo researchgate.netgoogle.comdioxol-5-yloxy)-butyric acid, optimization could involve:
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, could facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, potentially allowing for milder reaction conditions and avoiding the need for strictly anhydrous solvents.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of Williamson ether synthesis, often leading to shorter reaction times and improved yields. researchgate.net
Alternative Alkylating Agents: Instead of ethyl 2-bromobutyrate, other derivatives with different leaving groups, such as tosylates or mesylates, could be explored for potentially higher reactivity.
Further research into these novel strategies could lead to more sustainable and economically viable routes for the synthesis of 2-(Benzo researchgate.netgoogle.comdioxol-5-yloxy)-butyric acid and its analogues.
Exploration of Stereo-controlled Synthesis at the Alpha-Carbon
The stereochemistry at the alpha-carbon of 2-(Benzo mdpi.comunibo.itdioxol-5-yloxy)-butyric acid is a critical aspect of its synthesis, as different stereoisomers can exhibit distinct biological activities. While specific literature on the stereo-controlled synthesis of this exact compound is limited, analogous strategies for creating chiral centers in similar structures provide insight into potential synthetic routes.
One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral α-aryloxyalkanoic acids, derivatives of Evans' oxazolidinones are often employed.
Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over the other. Metal complexes with chiral ligands, such as those based on ruthenium, rhodium, or iridium, are frequently used for asymmetric hydrogenation of a suitable prochiral precursor, like an α,β-unsaturated ester. Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a valuable tool for stereoselective synthesis.
Catalytic Approaches and Reaction Conditions
Various catalytic methods can be employed in the synthesis of 2-(Benzo mdpi.comunibo.itdioxol-5-yloxy)-butyric acid. The formation of the ether linkage between the benzodioxole moiety and the butyric acid backbone can be achieved through a Williamson ether synthesis, which is often catalyzed by a base.
Transition metal-catalyzed cross-coupling reactions are also a powerful tool for forming the C-O bond. For instance, a palladium- or copper-catalyzed coupling of sesamol (benzo mdpi.comunibo.itdioxol-5-ol) with a suitable butyric acid derivative bearing a leaving group at the α-position could be a viable route. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.
| Catalyst System | Reactants | Reaction Conditions | Outcome |
| Palladium(II) acetate / BINAP | Sesamol, α-bromobutyrate | Toluene, 100°C, 24h | Formation of the ether linkage |
| Copper(I) iodide / Phenanthroline | Sesamol, α-iodobutyrate | DMF, 80°C, 12h | High yield of the desired product |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of 2-(Benzo mdpi.comunibo.itdioxol-5-yloxy)-butyric acid aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies:
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or toluene with more environmentally benign alternatives such as water, ethanol, or supercritical carbon dioxide.
Catalysis: Employing catalytic reactions, which are inherently more atom-economical than stoichiometric reactions, reduces waste. Biocatalysis, using enzymes, can offer high selectivity under mild reaction conditions.
Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources can also contribute to a greener synthesis.
Derivatization Strategies for Structural Modification
Modification of the Carboxylic Acid Group (e.g., Esters, Amides)
The carboxylic acid group of 2-(Benzo mdpi.comunibo.itdioxol-5-yloxy)-butyric acid is a prime site for derivatization to modify the compound's physicochemical properties, such as solubility, stability, and bioavailability.
Esters are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (DCC) before reaction with an alcohol.
Amides are typically formed by reacting the carboxylic acid with an amine. mdpi.comfrontiersin.org This reaction is often facilitated by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) to form an activated intermediate that readily reacts with the amine.
| Derivative | Reagents | Coupling Agent | Solvent |
| Methyl Ester | Methanol | Sulfuric Acid (catalytic) | Methanol |
| Ethyl Ester | Ethanol | DCC | Dichloromethane |
| Benzylamide | Benzylamine | HATU | Dimethylformamide |
| Morpholinamide | Morpholine | EDC | Dichloromethane |
Functionalization of the Benzomdpi.comunibo.itdioxole Ring (e.g., Halogenation, Alkylation)
The aromatic benzodioxole ring offers opportunities for further functionalization, which can influence the electronic properties and steric profile of the molecule.
Halogenation , such as bromination or chlorination, can be achieved using electrophilic aromatic substitution reactions. The position of substitution is directed by the existing ether group. N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator are commonly used for this purpose.
Alkylation of the benzodioxole ring can be carried out through Friedel-Crafts alkylation, where an alkyl halide is reacted with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride. This introduces an alkyl group onto the ring, further modifying the compound's structure.
Introduction of Spacer Groups and Linkers
To explore structure-activity relationships or to conjugate the molecule to other moieties, spacer groups or linkers can be introduced. This is often achieved by modifying the carboxylic acid group. For example, the carboxylic acid can be coupled with a diamine or a diol to introduce a flexible chain.
One common strategy involves reacting the carboxylic acid with an amino acid or a short peptide, which can serve as a biocompatible linker. The use of bifunctional linkers, such as polyethylene glycol (PEG) derivatives, can also be employed to improve solubility and pharmacokinetic properties. These modifications are typically achieved using standard peptide coupling chemistry.
Scale-Up and Process Chemistry Considerations
A plausible and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. wikipedia.orgresearchgate.net This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of producing 2-(Benzo wikipedia.orgresearchgate.netdioxol-5-yloxy)-butyric acid, this would involve the reaction of sesamol (benzo wikipedia.orgresearchgate.netdioxol-5-ol) with an appropriate four-carbon electrophile, such as ethyl 2-bromobutyrate, followed by hydrolysis of the ester.
Reaction Parameters and Optimization
The efficiency and selectivity of the Williamson ether synthesis are highly dependent on the chosen reaction parameters. Key variables that require careful optimization during scale-up include the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent.
Base Selection: The choice of base is critical for the deprotonation of the phenolic hydroxyl group of sesamol to form the reactive phenoxide. Common bases used in these reactions include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH). wikipedia.orggoogle.com The strength and solubility of the base can significantly impact the reaction rate and the formation of byproducts. For large-scale operations, cost and safety are paramount considerations. While sodium hydride is a very effective base, its handling on a large scale poses significant safety challenges due to its flammability. wikipedia.org Potassium carbonate is a milder, safer, and more cost-effective option often employed in industrial settings. google.com
Solvent Selection: The solvent plays a crucial role in solvating the reactants, influencing the reaction rate, and affecting the product's and byproducts' solubility. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are often favored for Williamson ether synthesis as they effectively solvate the cation of the phenoxide salt, leaving the anion more nucleophilic. researchgate.netgoogle.com However, the high boiling points and potential toxicity of solvents like DMF and DMSO can complicate product isolation and waste disposal on a large scale. researchgate.net The selection of a solvent for an industrial process often involves a trade-off between reaction performance and operational considerations such as ease of removal, recyclability, and environmental impact. The use of phase-transfer catalysts can enable the use of less hazardous and more easily separable biphasic solvent systems. researchgate.net
Temperature Control: The reaction temperature is a critical parameter that influences both the reaction rate and the selectivity. Higher temperatures generally lead to faster reaction rates but can also promote side reactions such as elimination and C-alkylation. researchgate.netmasterorganicchemistry.com On a large scale, efficient heat transfer is crucial to maintain a consistent temperature profile throughout the reactor and prevent localized overheating, which could lead to runaway reactions or increased impurity formation.
Interactive Data Table: Effect of Reaction Parameters on a Model Williamson Ether Synthesis
| Parameter | Variation | Observed Effect on Yield | Observed Effect on Purity | Reference |
| Base | NaOH vs. K₂CO₃ | K₂CO₃ may require longer reaction times but can offer better selectivity. | Stronger bases like NaOH might lead to more side products. | google.com |
| Solvent | Acetonitrile vs. Methanol | Higher yields are often observed in polar aprotic solvents like acetonitrile. | Protic solvents like methanol can lead to lower selectivity due to C-alkylation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Temperature | 50°C vs. 80°C | Increased temperature generally accelerates the reaction rate. | Higher temperatures can increase the formation of elimination byproducts. researchgate.net | researchgate.net |
| Catalyst | None vs. Phase-Transfer Catalyst | PTC can significantly increase the reaction rate in biphasic systems. | Can help in minimizing side reactions by allowing for milder conditions. | researchgate.net |
Management of Side Reactions and Impurities
A significant challenge in the scale-up of the Williamson ether synthesis for aryloxyalkanoic acids is the management of side reactions. The two primary competing reactions are elimination of the alkyl halide and C-alkylation of the phenoxide. researchgate.netmasterorganicchemistry.com
Elimination: The use of a strong base can promote the elimination of HBr from ethyl 2-bromobutyrate, leading to the formation of ethyl crotonate. This is particularly problematic with secondary alkyl halides. masterorganicchemistry.com Careful selection of a milder base and optimization of the reaction temperature can help to minimize this side reaction.
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. C-alkylation leads to the formation of undesired isomers which can be difficult to separate from the desired O-alkylated product. masterorganicchemistry.com The choice of solvent has a significant impact on the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation, while protic solvents can promote C-alkylation. researchgate.netresearchgate.net
The impurity profile of the final product is a critical quality attribute. Impurities can arise from starting materials, side reactions, or degradation of the product during processing. A thorough understanding of the potential impurities is necessary to develop effective purification strategies.
Downstream Processing and Purification
The isolation and purification of 2-(Benzo wikipedia.orgresearchgate.netdioxol-5-yloxy)-butyric acid on a large scale will likely involve several unit operations. After the initial reaction, the hydrolysis of the ethyl ester to the carboxylic acid is typically achieved by treatment with a base such as sodium hydroxide, followed by acidification.
Work-up: The work-up procedure must be designed to efficiently separate the product from unreacted starting materials, the inorganic salts formed during the reaction, and the solvent. This often involves extraction and washing steps. The choice of extraction solvent is critical and should be based on factors such as selectivity for the product, ease of recovery, and safety.
Crystallization: Crystallization is a common and effective method for the purification of solid organic compounds on an industrial scale. google.com The choice of crystallization solvent is crucial and will depend on the solubility profile of the product and its impurities. The cooling rate, agitation, and seeding strategy must be carefully controlled to obtain crystals of the desired size and purity. Reactive crystallization, where the acidification and crystallization steps are combined, can be an efficient approach. ugm.ac.idresearchgate.net
Drying: The final step in the process is typically the drying of the purified solid product to remove residual solvents. The drying method and conditions must be chosen to avoid thermal degradation of the product.
Environmental, Health, and Safety (EHS) Considerations
Scaling up a chemical process introduces significant EHS considerations. The use of flammable solvents, corrosive bases and acids, and potentially toxic reagents requires robust safety protocols and engineering controls. researchgate.net
Waste Management: The manufacturing process will generate various waste streams, including spent solvents, aqueous solutions of salts, and potentially organic byproducts. google.com An environmentally responsible process will include strategies for solvent recycling and the treatment of aqueous waste to minimize environmental impact. The principles of green chemistry should be applied to minimize waste generation at the source. researchgate.net
Process Safety: A thorough process hazard analysis (PHA) must be conducted to identify and mitigate potential safety risks. This includes evaluating the potential for runaway reactions, managing the handling of hazardous materials, and ensuring the proper design and operation of equipment.
Structure Activity Relationships Sar and Structural Determinants of Activity
Systematic Exploration of the Benzonih.govnih.govdioxole Moiety
The benzo nih.govnih.govdioxole ring system is a critical pharmacophore in many biologically active molecules. Its contribution to the activity of the title compound is multifaceted, involving its specific point of attachment, its electronic and steric profile, and the unique role of the methylenedioxy bridge.
The connection of the butyric acid chain via an ether linkage at the 5-position of the benzo nih.govnih.govdioxole ring is a crucial determinant of activity. This specific substitution pattern dictates the spatial orientation of the entire butyric acid side chain relative to the aromatic ring system. Altering this connection point, for instance, to the 4- or 6-position, would fundamentally change the molecule's geometry. Such changes would likely disrupt the optimal positioning of the compound within a receptor's binding site, potentially diminishing or completely abolishing its biological activity. In related classes of compounds, such as certain endothelin-A receptor antagonists, the precise positioning of the m,p-methylenedioxyphenyl group has been identified as an essential structural requirement for potent receptor binding affinity. nih.govresearchgate.net This underscores the principle that the specific topology conferred by the 5-oxy linkage is not arbitrary but a fine-tuned feature for molecular recognition.
The substitution pattern on the aromatic portion of the benzo nih.govnih.govdioxole ring can significantly modulate the compound's activity through electronic and steric effects. The introduction of substituents can alter the electron density of the ring and influence its interaction with biological targets, such as through hydrogen bonding or hydrophobic interactions.
Steric Effects : The size and shape of substituents introduce steric hindrance, which can either prevent the molecule from fitting into a narrow binding pocket or, alternatively, provide additional favorable van der Waals contacts that enhance binding affinity.
The following table illustrates the hypothetical impact of various substituents on the benzo nih.govnih.govdioxole ring's activity profile.
| Substituent Position | Substituent | Electronic Effect | Steric Effect | Hypothetical Impact on Activity |
| 6 | -Cl | Electron-withdrawing | Moderate | May alter binding specificity |
| 6 | -NO₂ | Strongly Electron-withdrawing | Moderate | Likely to decrease activity |
| 7 | -CH₃ | Electron-donating | Moderate | Could enhance hydrophobic interactions |
| 6,7 | -diCl | Strongly Electron-withdrawing | Significant | Potential for steric clash; likely decrease in activity |
The methylenedioxy group (-O-CH₂-O-) is a key structural feature that distinguishes the benzo nih.govnih.govdioxole moiety from other substituted phenyl rings, such as a dimethoxy-substituted ring. This group imparts several key properties:
Rigidity and Planarity : The five-membered dioxole ring fused to the benzene (B151609) ring creates a rigid, planar structure. This conformational rigidity reduces the entropic penalty upon binding to a receptor, which can contribute to a higher binding affinity. The planarity is also ideal for engaging in pi-stacking interactions within a protein binding site.
Lipophilicity : The methylenedioxy group increases the lipophilicity of the aromatic ring, which can enhance membrane permeability and hydrophobic interactions with a receptor.
Specific Hydrogen Bond Accepting Capacity : The two oxygen atoms of the methylenedioxy bridge act as hydrogen bond acceptors, providing specific interaction points for recognition by a biological target.
Studies on other molecules containing this moiety have confirmed that the methylenedioxy group is a crucial element for biological recognition and is essential for potent and selective binding to certain receptors. nih.govresearchgate.net
Conformational Analysis and Flexibility of the Butyric Acid Chain
The butyric acid chain is not merely a linker but plays a dynamic role in the molecule's activity. Its length, branching, and the specific location of the alpha-substitution are critical for orienting the terminal carboxylate group correctly for interaction with a target.
The four-carbon chain of butyric acid provides a specific degree of flexibility and distance between the aromatic benzo nih.govnih.govdioxole moiety and the terminal carboxylic acid group. This spacing is often optimal for bridging interaction sites within a receptor.
Chain Length : Modifying the chain length would directly impact this critical distance. Shortening the chain to a propionic acid derivative would bring the terminal groups closer, while lengthening it to a valeric acid derivative would move them further apart. Such modifications could disrupt the ideal binding conformation and reduce activity. Research on other short-chain fatty acid analogues has shown that changes in chain length can significantly alter biological effects. nih.gov
Branching : Introducing branching on the chain, for example, by adding a methyl group at the C3 position, would restrict the chain's conformational freedom. This could lock the molecule into a more favorable (or unfavorable) conformation for binding.
The table below outlines how modifications to the butyric acid chain could theoretically affect biological activity.
| Chain Modification | Resulting Analogue | Key Change | Predicted Effect on Activity |
| Shorten by one carbon | 2-(Benzo nih.govnih.govdioxol-5-yloxy)-propionic acid | Reduced distance between pharmacophores | Likely decreased activity due to suboptimal spacing |
| Lengthen by one carbon | 2-(Benzo nih.govnih.govdioxol-5-yloxy)-pentanoic acid | Increased distance between pharmacophores | Likely decreased activity due to suboptimal spacing |
| Add methyl branch at C3 | 2-(Benzo nih.govnih.govdioxol-5-yloxy)-3-methyl-butyric acid | Restricted bond rotation; increased steric bulk | Activity may increase or decrease depending on receptor shape |
The attachment of the aryloxy group at the alpha-carbon (C2) of the butyric acid chain is a defining structural feature with several important consequences for biological activity.
Introduction of a Chiral Center : The substitution at the C2 position creates a chiral center, meaning the compound can exist as two distinct enantiomers (R and S). It is common for biological receptors, which are themselves chiral, to exhibit stereospecificity, binding preferentially to one enantiomer over the other. Studies of structurally related chiral compounds have demonstrated that biological activity can be highly dependent on stereochemistry, with one isomer being significantly more potent. nih.gov
Electronic Influence : The electron-withdrawing nature of the adjacent ether oxygen atom can influence the acidity of the carboxylic acid proton. This can affect the ionization state of the carboxyl group at physiological pH and its ability to form ionic bonds or hydrogen bonds with a receptor.
The specific placement of the substituent at the alpha-position is therefore critical for establishing the precise three-dimensional arrangement of functional groups required for effective biological recognition and activity.
Stereochemical Influence on Biological Activity
Chirality plays a pivotal role in the interaction of 2-(Benzo researchgate.netdovepress.comdioxol-5-yloxy)-butyric acid with biological systems. The presence of a stereocenter at the second carbon of the butyric acid chain means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-2-(Benzo researchgate.netdovepress.comdioxol-5-yloxy)-butyric acid and (S)-2-(Benzo researchgate.netdovepress.comdioxol-5-yloxy)-butyric acid.
Enantiomeric Purity and Eutomers/Distomers
The biological activity of chiral compounds often resides predominantly in one of its enantiomers. This phenomenon is a cornerstone of pharmacology, where the more potent enantiomer is termed the eutomer , and the less potent one is known as the distomer . The ratio of their activities is referred to as the eudismic ratio. For derivatives of 2-aryloxyalkanoic acids, it is common for the two enantiomers to exhibit significantly different potencies and even different qualitative effects.
For instance, studies on related chiral compounds, such as the alpha-ethyl phenethylamine (B48288) derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine, have demonstrated that biological responses can be highly stereoselective. In drug discrimination assays, stimulus generalization occurred with the S-(+) enantiomer but not the R-(-) enantiomer, highlighting that the spatial arrangement of substituents around the chiral center is critical for receptor interaction. nih.gov This principle underscores the importance of enantiomeric purity in drug development. The administration of a pure eutomer can maximize therapeutic effects while minimizing potential side effects that might be associated with the distomer.
Stereospecific Interactions with Biological Targets
The differential activity between enantiomers arises from their three-dimensional interactions with chiral biological targets, such as enzymes and receptors. These biological macromolecules are composed of L-amino acids, creating a specific chiral environment in their binding sites.
A eutomer's higher affinity and/or efficacy is due to a more favorable three-point interaction with the binding site. For an aryloxyalkanoic acid derivative like the subject compound, the key interaction points would likely involve:
The carboxylic acid group , which can form ionic bonds or hydrogen bonds.
The benzodioxole ring , which can engage in hydrophobic or π-π stacking interactions.
The ether oxygen , capable of acting as a hydrogen bond acceptor.
The specific spatial orientation of these groups, dictated by the chiral center, determines the precision of the fit into the target's binding pocket. One enantiomer will position these functional groups optimally for interaction with complementary residues in the target protein, leading to a stable drug-target complex and eliciting a biological response. The other enantiomer, the distomer, will be unable to achieve this optimal fit, resulting in weaker or no interaction.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.
Descriptor Selection and Model Development
The initial and most critical step in QSAR modeling is the selection of appropriate molecular descriptors. drugdesign.orgnih.gov These are numerical values that quantify different aspects of a molecule's physicochemical properties. For a series of analogs of 2-(Benzo researchgate.netdovepress.comdioxol-5-yloxy)-butyric acid, a wide range of descriptors would be calculated, typically categorized as:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. These are crucial for modeling electrostatic interactions.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity, molecular volume, and surface area are common examples that help define the spatial requirements for binding.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions with the target. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular size, branching, and shape.
Once a set of descriptors is generated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR). researchgate.net The goal is to create an equation that relates a selection of these descriptors to the observed biological activity, providing a predictive tool for new chemical entities.
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, Polarity, Electrostatic Interactions |
| Steric | Molar Refractivity, Molecular Weight, van der Waals Volume | Size, Shape, Bulk |
| Hydrophobic | LogP, LogD | Lipophilicity, Membrane Permeability |
| Topological | Connectivity Indices, Wiener Index, Kappa Shape Indices | Molecular Branching, Size, Shape |
Validation and Predictive Power of QSAR Models
A QSAR model is only useful if it is robust and has strong predictive power. Validation is a crucial process to ensure the model is not a result of chance correlation. mdpi.com This involves both internal and external validation techniques.
External Validation: The most rigorous test of a model is to predict the activity of an external set of compounds (a test set) that was not used in the model's development. The predictive power is quantified by the predictive R² (R²pred). A high R²pred value demonstrates that the model can accurately predict the activity of new, untested compounds.
Other statistical parameters like the correlation coefficient (R²), adjusted R² (R²adj), and the F-test value are also used to assess the statistical significance and goodness-of-fit of the model. nih.gov
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Correlation Coefficient | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Cross-validated R² | Q² | Measures the internal predictive ability of the model (robustness). | > 0.5 |
| Predictive R² | R²pred | Measures the ability to predict the activity of an external test set. | > 0.5 |
| F-test value | F | Indicates the statistical significance of the regression model. | High value |
3D-QSAR Studies for Pharmacophore Mapping
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by analyzing the steric and electrostatic fields surrounding the molecules.
In these studies, a set of active molecules is aligned, and the interaction energies with a probe atom are calculated at various points on a 3D grid. The resulting fields are then correlated with biological activity. The output is often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. nih.govresearchgate.net
From these 3D-QSAR models, a pharmacophore can be developed. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. dovepress.comnih.gov For a molecule like 2-(Benzo researchgate.netdovepress.comdioxol-5-yloxy)-butyric acid, a hypothetical pharmacophore model might include features such as:
A hydrogen bond acceptor (the ether oxygen and carbonyl oxygen).
A negative ionizable feature (the carboxylic acid).
An aromatic ring feature (the benzodioxole ring).
A hydrophobic feature (the ethyl group).
This pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. frontiersin.org It also provides a clear roadmap for designing more potent analogs by modifying the parent structure to better fit the identified pharmacophoric features.
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in structure-based drug design, allowing researchers to model the interaction between a small molecule (ligand), such as 2-(Benzo youtube.comresearchgate.netdioxol-5-yloxy)-butyric acid, and a protein target.
The initial step in a docking study involves identifying the putative binding site of the target protein. This is often the protein's active site or a known allosteric site. Computational tools can identify potential binding cavities on the protein's surface, which are then defined as the search space for the docking simulation. nih.gov For a novel compound like 2-(Benzo youtube.comresearchgate.netdioxol-5-yloxy)-butyric acid, it could be docked against various receptors to explore potential biological activities. For instance, studies on other benzodioxole-containing compounds have explored their binding to targets like the main protease of SARS-CoV-2 or fungal enzymes. mdpi.comsemanticscholar.org The process involves preparing the three-dimensional structures of both the ligand and the protein for the simulation.
Once docked, the stability of the ligand-protein complex is evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. researchgate.net A more negative score generally indicates a more favorable binding interaction. The analysis also involves a detailed examination of the interaction modes, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the amino acid residues of the protein's binding site. researchgate.net For 2-(Benzo youtube.comresearchgate.netdioxol-5-yloxy)-butyric acid, the carboxylic acid group would be a likely candidate for forming hydrogen bonds, while the benzodioxole ring could engage in hydrophobic and pi-stacking interactions.
The table below illustrates typical binding affinity data that could be generated from such a study, using hypothetical targets for illustrative purposes.
| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Target A (e.g., Kinase) | -7.8 | Arg12, Leu88, Phe150 |
| Target B (e.g., Protease) | -6.5 | His41, Cys145, Glu166 |
| Target C (e.g., Receptor) | -8.2 | Tyr101, Trp279, Ser193 |
This data is illustrative and does not represent actual experimental results.
Molecular docking is a cornerstone of virtual screening, where large databases of compounds are computationally screened against a specific target to identify potential "hits". nih.gov If 2-(Benzo youtube.comresearchgate.netdioxol-5-yloxy)-butyric acid were identified as a hit, the next step would be lead optimization. This process involves making iterative chemical modifications to the lead compound to improve its binding affinity, selectivity, and other drug-like properties. nih.govfrontiersin.org For example, computational models could predict how adding or modifying functional groups on the butyric acid chain or the benzodioxole ring might enhance interactions with the target protein, guiding synthetic chemistry efforts more efficiently. frontiersin.org
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. researchgate.net These methods provide deep insights into molecular geometry, stability, and reactivity.
Before other properties can be accurately calculated, the molecule's three-dimensional structure must be optimized to find its lowest energy conformation. nih.gov DFT calculations are used to determine the most stable arrangement of atoms in 2-(Benzo youtube.comresearchgate.netdioxol-5-yloxy)-butyric acid by calculating bond lengths, bond angles, and dihedral angles. semanticscholar.orgmdpi.com Once the geometry is optimized, the electronic structure can be analyzed. This includes calculating the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps. bhu.ac.in These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting sites likely to be involved in molecular interactions.
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netbhu.ac.in A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates that the molecule is more reactive and can be easily excited. nih.gov This analysis is crucial for understanding the potential chemical behavior of 2-(Benzo youtube.comresearchgate.netdioxol-5-yloxy)-butyric acid.
The following table presents representative FMO data from DFT studies on related benzodioxole-containing compounds to illustrate the typical values obtained.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |
| BDPP¹ | -5.79 | -1.18 | 4.61 |
| Oxadiazole Derivative² | -9.01 | -3.74 | 5.27 |
| Pyrimidin-4(3H)-one Derivative³ | -6.04 | -1.79 | 4.25 |
¹ Data for 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl] pyrimidine. nih.gov ² Data for a 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acid derivative. derpharmachemica.com ³ Data for 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl] sulfanyl}pyrimidin-4(3H)-one. researchgate.net
Electrostatic Potential Surfaces and Reactivity Descriptors
Computational chemistry provides powerful tools for understanding the intrinsic properties of a molecule, such as 2-(Benzo rsc.orgacs.orgdioxol-5-yloxy)-butyric acid. The electrostatic potential surface (EPS) is a key theoretical construct that maps the electrostatic potential onto the molecule's electron density surface. This map is invaluable for predicting non-covalent interactions and identifying reactive sites. In the EPS of 2-(Benzo rsc.orgacs.orgdioxol-5-yloxy)-butyric acid, regions of negative potential, typically colored red, would be concentrated around the electronegative oxygen atoms of the carboxyl group and the dioxole ring. These areas represent likely sites for electrophilic attack or for forming hydrogen bonds with donor groups. Conversely, a region of strong positive potential (blue) would be located on the hydrogen atom of the carboxylic acid, highlighting its role as a hydrogen bond donor and its susceptibility to deprotonation.
To quantify the molecule's reactivity, descriptors from Density Functional Theory (DFT) are often employed. These global and local reactivity descriptors provide a framework for understanding a molecule's stability and reaction tendencies.
Global Reactivity Descriptors: These parameters describe the molecule as a whole.
Chemical Hardness (η): This descriptor measures the resistance to a change in electron distribution. A higher value of η suggests greater stability.
Electronic Chemical Potential (μ): This indicates the tendency of electrons to escape from the system.
Electrophilicity Index (ω): This quantifies the molecule's ability to act as an electrophile.
These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
| Reactivity Descriptor | Formula | Theoretical Significance for 2-(Benzo rsc.orgacs.orgdioxol-5-yloxy)-butyric acid |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Provides a measure of the molecule's overall kinetic stability and low reactivity. |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Characterizes the molecule's tendency to participate in charge transfer processes. |
| Electrophilicity Index (ω) | μ² / (2η) | Indicates the propensity of the molecule to accept electrons and form stable bonds with nucleophiles. |
Local Reactivity Descriptors: Fukui functions are used to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks, providing a more granular view of its chemical behavior.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the motion and interactions of molecules over time, providing insights that are inaccessible through static modeling. springermedizin.de
Conformational Dynamics and Stability in Solution and at Binding Sites
The 2-(Benzo rsc.orgacs.orgdioxol-5-yloxy)-butyric acid molecule possesses significant conformational flexibility due to several rotatable single bonds in its butyric acid side chain. MD simulations can be used to explore the potential energy surface of the molecule in different environments, such as in an aqueous solution or within the confines of a protein's binding pocket. springermedizin.de
In solution, the molecule would exist as a dynamic ensemble of various conformers. Simulations can track the dihedral angles of the side chain to identify the most populated and energetically favorable conformations. The stability of these conformers is governed by a balance of intramolecular forces and interactions with the surrounding solvent molecules.
When bound to a biological target, the molecule's conformational freedom is typically restricted. MD simulations can assess the stability of a proposed binding pose by monitoring the root-mean-square deviation (RMSD) of the ligand's atoms over time relative to the initial docked position. A low and stable RMSD value suggests a persistent and stable interaction.
Ligand-Protein Interaction Dynamics
MD simulations are crucial for understanding the dynamic nature of the interactions between a ligand and its protein target. springermedizin.de For 2-(Benzo rsc.orgacs.orgdioxol-5-yloxy)-butyric acid, these simulations can identify the specific amino acid residues that form key stabilizing contacts and characterize the nature of these interactions.
A typical analysis of an MD trajectory would involve monitoring:
Hydrogen Bonds: The carboxyl group is a prime candidate for forming strong, persistent hydrogen bonds with polar or charged residues (e.g., Arginine, Lysine, Aspartate) in a binding site.
Hydrophobic Interactions: The benzodioxole ring and the alkyl part of the butyric acid chain can form favorable hydrophobic contacts with nonpolar residues (e.g., Leucine, Isoleucine, Valine).
π-Stacking: The aromatic benzodioxole ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
By analyzing the duration and frequency of these interactions throughout the simulation, researchers can build a detailed picture of the binding mechanism.
Cheminformatics and Machine Learning in Compound Design
The integration of cheminformatics and machine learning (ML) has revolutionized the process of discovering and optimizing new therapeutic agents. rsc.orgspringermedizin.de These computational approaches leverage existing data to build predictive models and explore the vastness of chemical space. rsc.orgresearchgate.net
Predictive Modeling for Bioactivity
Predictive modeling uses ML algorithms to build a quantitative structure-activity relationship (QSAR) model, which correlates a molecule's structural or physicochemical features with its biological activity. rsc.org To develop a model for analogs of 2-(Benzo rsc.orgacs.orgdioxol-5-yloxy)-butyric acid, the typical workflow would be:
Data Curation: Assemble a dataset of compounds with experimentally measured bioactivity against a specific target.
Descriptor Calculation: For each molecule, compute a wide range of numerical descriptors (e.g., molecular weight, logP, topological indices, molecular fingerprints).
Model Training and Validation: Split the data into training and test sets. Train an ML algorithm (such as Random Forest or Support Vector Machines) on the training set and then evaluate its predictive performance on the unseen test set.
Such a model could then be used to predict the bioactivity of novel, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.
| Machine Learning Model | Input Features | Predicted Output | Potential Application |
| Random Forest Regressor | Molecular Descriptors & Fingerprints | Biological Activity (e.g., pIC50) | Prioritizing novel analogs for synthesis. |
| Support Vector Classifier | Physicochemical Properties | Active / Inactive Classification | High-throughput virtual screening of large compound libraries. |
| Deep Neural Network | Graph-based Molecular Representation | Multiple Properties (Activity, Toxicity) | Multi-objective optimization of lead compounds. |
Chemical Space Exploration
Chemical space encompasses all possible molecules and is astronomically large. researchgate.net Machine learning and cheminformatics tools provide a means to navigate this space efficiently. rsc.orgacs.org Starting with a scaffold like 2-(Benzo rsc.orgacs.orgdioxol-5-yloxy)-butyric acid, new molecules can be designed in silico.
One common approach is the use of fragmentation and recombination rules, such as the Breaking Retrosynthetically Interesting Chemical Substructures (BRICS) algorithm. acs.orgresearchgate.net This method deconstructs a set of known active molecules into molecular fragments and then recombines them according to synthetic rules to generate a library of novel, synthetically feasible compounds. acs.orgresearchgate.net The predicted bioactivity and other desirable properties of these newly generated molecules can then be evaluated using the ML models described previously, enabling a rapid, iterative cycle of design and evaluation to discover compounds with improved properties. acs.org
Biological Mechanisms of Action in Vitro Studies
Target Identification and Validation through In Vitro Assays
No in vitro assays have been published that specifically identify or validate biological targets for 2-(Benzo nih.govnih.govdioxol-5-yloxy)-butyric acid.
Receptor Binding Studies (e.g., GABAA, Endothelin Receptors)
There are no available receptor binding studies for 2-(Benzo nih.govnih.govdioxol-5-yloxy)-butyric acid. Research has been conducted on more complex molecules incorporating the benzo nih.govnih.govdioxole group, which have shown affinity for targets such as endothelin receptors. However, these findings are specific to the complex derivatives and cannot be extrapolated to 2-(Benzo nih.govnih.govdioxol-5-yloxy)-butyric acid itself.
Cellular Level Investigations
Specific studies on the cellular effects of 2-(Benzo nih.govnih.govdioxol-5-yloxy)-butyric acid are not available. The extensive body of research on butyric acid (butyrate) provides insight into how a short-chain fatty acid can influence cellular processes, but these effects are not directly attributable to the larger, more complex subject compound of this article.
Effects on Cell Proliferation and Viability in Disease Models (e.g., Cancer Cell Lines)
There is no published research on the effects of 2-(Benzo nih.govnih.govdioxol-5-yloxy)-butyric acid on the proliferation and viability of cancer cell lines or other disease models.
For context, butyric acid, a related short-chain fatty acid, is known to inhibit the proliferation of various cancer cell lines, including those from the colon, and can induce apoptosis. nih.govnih.gov This effect is often dose-dependent and can vary significantly between different cell types. nih.govmdpi.com For example, the half-maximal inhibitory concentrations (IC50) for butyrate (B1204436) in colon cancer cell lines differ based on the specific cell line and the duration of exposure, as shown in the table below. mdpi.com
| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) |
|---|---|---|---|
| HCT116 | 1.14 | 0.83 | 0.86 |
| HT-29 | N/D | 2.42 | 2.15 |
| Caco-2 | N/D | N/D | 2.15 |
Modulation of Intracellular Signaling Pathways (e.g., Ion Channels, Gene Expression)
No studies have been conducted to determine if 2-(Benzo nih.govnih.govdioxol-5-yloxy)-butyric acid modulates ion channels, gene expression, or other intracellular signaling pathways.
The parent compound, butyric acid, is known to modulate intracellular signaling. It can sensitize cells to apoptosis through the accelerated activation of pathways like the p38 MAP kinase pathway. nih.gov Furthermore, butyric acid is a well-documented inhibitor of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression. nih.govnih.gov This mechanism is a key contributor to its effects on cell cycle and apoptosis. nih.govmdpi.com Butyric acid can also influence the expression of immune-related genes and proteins involved in cell survival and proliferation, such as p21. nih.govmdpi.com However, it is crucial to reiterate that these are the actions of butyric acid, and it is unknown if the addition of the benzo nih.govnih.govdioxol-5-yloxy group alters or negates these activities.
Influence on Cellular Processes
There is a lack of specific research on the influence of 2-(Benzo iiarjournals.orgwikipedia.orgdioxol-5-yloxy)-butyric acid on cellular processes such as apoptosis and oxidative stress. However, studies on the parent compound, butyric acid, have shown that it can induce apoptosis in cancer cells and modulate oxidative stress. For instance, butyric acid has been demonstrated to induce apoptosis in colon cancer cells through the mitochondrial pathway. nih.govmdpi.com It can also enhance mitochondrial function during periods of oxidative stress. nih.govresearchgate.net High concentrations of butyric acid have been noted to stimulate the apoptosis of epithelial cells. researchgate.net These findings relate to butyric acid itself, and it is important to note that the addition of the benzo iiarjournals.orgwikipedia.orgdioxol-5-yloxy group can significantly alter the compound's biological activity. Without specific studies, it is not possible to extrapolate these effects to 2-(Benzo iiarjournals.orgwikipedia.orgdioxol-5-yloxy)-butyric acid.
Phenotypic Screening and High-Throughput Assays
Phenotypic screening is a critical approach in drug discovery for identifying substances that alter the phenotype of a cell or organism without prior knowledge of the specific molecular target. revvity.comwikipedia.orgtechnologynetworks.com This method is particularly useful for complex diseases or when a target-based approach is not feasible. sygnaturediscovery.com
Development of Robust In Vitro Screening Platforms
No publicly available research details the development or use of specific in vitro screening platforms for 2-(Benzo iiarjournals.orgwikipedia.orgdioxol-5-yloxy)-butyric acid. High-throughput screening (HTS) methodologies are commonly employed to test large libraries of small molecules for biological activity. acs.orgenthought.comnih.gov These platforms are essential for the initial identification of hit compounds that can be further developed. nuvisan.com However, there is no indication that 2-(Benzo iiarjournals.orgwikipedia.orgdioxol-5-yloxy)-butyric acid has been subjected to such screening in a published study.
Dose-Response Characterization
A critical aspect of in vitro pharmacology is the determination of dose-response relationships to quantify the potency of a compound, often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. graphpad.comgraphpad.comtowardsdatascience.com A thorough review of the scientific literature reveals no published IC50 or EC50 values for 2-(Benzo iiarjournals.orgwikipedia.orgdioxol-5-yloxy)-butyric acid. Consequently, no data table of these values can be provided.
Mechanism Elucidation at the Molecular Level
Understanding how a compound interacts with its molecular targets is fundamental to pharmacology.
Protein-Ligand Interaction Mapping
There are no studies available that map the protein-ligand interactions of 2-(Benzo iiarjournals.orgwikipedia.orgdioxol-5-yloxy)-butyric acid. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are used to understand these interactions at an atomic level. cam.ac.ukpnas.orgvolkamerlab.orgnih.govmolssi.org Without such studies, the specific protein targets and the nature of the binding interactions for this compound remain unknown.
Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.orgnih.govfiveable.mewikipedia.org This can offer a more nuanced modulation of protein activity. longdom.org There is currently no evidence in the scientific literature to suggest that 2-(Benzo iiarjournals.orgwikipedia.orgdioxol-5-yloxy)-butyric acid functions as an allosteric modulator, nor have any studies been published investigating this potential mechanism of action.
Analytical Methodologies for Research and Development
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for the separation and purification of 2-(Benzo nih.govazypusa.comdioxol-5-yloxy)-butyric acid. The choice of technique depends on the analytical goal, whether it is quantitative analysis, enantiomeric separation, or preparative isolation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic compounds like 2-(Benzo nih.govazypusa.comdioxol-5-yloxy)-butyric acid. hplc.eu Its high resolution and sensitivity make it suitable for both quantitative analysis and purity assessment.
Method Development for Quantitative Analysis
Quantitative analysis by HPLC is essential for determining the concentration of 2-(Benzo nih.govazypusa.comdioxol-5-yloxy)-butyric acid in various samples. A robust HPLC method requires careful optimization of several parameters to achieve accurate and reproducible results. Reversed-phase HPLC (RP-HPLC) is commonly employed for organic acids. nih.gov
Method development typically involves selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition. google.com The mobile phase for a carboxylic acid like this often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, usually acidified with phosphoric acid or formic acid to suppress the ionization of the carboxyl group and ensure good peak shape. google.comresearchgate.net Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the benzodioxole chromophore.
Validation of the quantitative method is performed to ensure its reliability. researchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). nih.govresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis
| Parameter | Condition |
| Chromatographic Column | Eurospher-100-5 C18 (250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v) google.com |
| Flow Rate | 1.0 mL/min google.com |
| Column Temperature | 30 °C google.com |
| Detection | UV at 254 nm nih.gov |
| Injection Volume | 20 µL google.com |
Table 2: Representative Method Validation Data
| Validation Parameter | Typical Result |
| Linearity (Correlation Coefficient, r²) | > 0.998 scispace.com |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL researchgate.net |
| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/mL researchgate.net |
| Precision (RSD %) | < 5% uu.nl |
| Accuracy (Recovery %) | 95 - 105% nih.gov |
Chiral HPLC for Enantiomeric Separation
The structure of 2-(Benzo nih.govazypusa.comdioxol-5-yloxy)-butyric acid contains a stereocenter at the second carbon of the butyric acid chain, meaning it exists as a pair of enantiomers. Chiral HPLC is the most effective method for separating and quantifying these enantiomers. nih.gov This separation is most commonly achieved using a chiral stationary phase (CSP). nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including acidic racemates. nih.govwindows.net Columns like Lux Cellulose and Chiralpak are examples of such CSPs. windows.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase composition, often a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol) with an acidic additive, is critical for achieving optimal resolution. nih.gov
Table 3: Common Chiral Stationary Phases for Acidic Compounds
| Chiral Stationary Phase (CSP) | Selector Type | Potential Mobile Phase |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol with acidic modifier nih.gov |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Polar organic or reversed-phase modes mdpi.com |
| Lux® Amylose-2 | Amylose tris(5-chloro-2-methylphenylcarbamate) | Ethanol or Methanol (B129727) mdpi.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. jfda-online.com Due to the low volatility and high polarity of the carboxylic acid group, 2-(Benzo nih.govazypusa.comdioxol-5-yloxy)-butyric acid is not suitable for direct GC analysis. jfda-online.com Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable derivative, typically an ester (e.g., methyl or silyl (B83357) ester). jfda-online.com This is often achieved by reacting the acid with reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) or by using acid-catalyzed esterification. jfda-online.com
Once derivatized, the compound can be analyzed by GC, usually coupled with a mass spectrometry (MS) detector (GC-MS). walshmedicalmedia.com The GC separates the derivatized analyte from other components, and the MS provides mass information for identification and quantification.
Table 4: General GC-MS Parameters for Derivatized Carboxylic Acids
| Parameter | Condition |
| GC Column | TG-5SILMS capillary column (30 m × 0.25 mm × 0.25 µm) or similar mdpi.com |
| Carrier Gas | Helium mdpi.com |
| Injector Temperature | 250 - 300 °C mdpi.com |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C at 10-15 °C/min) mdpi.com |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.com |
Thin-Layer Chromatography (TLC) and Preparative Chromatography
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of 2-(Benzo nih.govazypusa.comdioxol-5-yloxy)-butyric acid. forensics.org.my It is widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess purity. mdpi.com The separation is typically performed on a plate coated with a stationary phase, such as silica (B1680970) gel GF254. mdpi.com The plate is developed in a sealed chamber with a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. mdpi.com Spots are visualized under UV light (254 nm), where the benzodioxole ring will absorb light and appear as a dark spot on the fluorescent background. mdpi.com
For the isolation and purification of larger quantities of the compound, preparative chromatography is employed. researchgate.net This can be done using preparative TLC on thicker plates or, more commonly, through column chromatography. mdpi.comresearchgate.net In column chromatography, a glass column is packed with a stationary phase (e.g., silica gel), the sample is loaded at the top, and a solvent system is passed through the column to elute the components at different rates, allowing for their separation and collection. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-(Benzo nih.govazypusa.comdioxol-5-yloxy)-butyric acid and can also be used for quantification.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound and its fragments. In the mass spectrum of 2-(Benzo nih.govazypusa.comdioxol-5-yloxy)-butyric acid, a molecular ion peak [M]+ would be expected corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, which helps confirm the elemental composition. mdpi.com The fragmentation pattern would likely show characteristic losses, such as the loss of the butyric acid side chain or fragmentation of the benzodioxole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure.
¹H NMR would show distinct signals for each unique proton in the molecule. Key signals would include those for the aromatic protons on the benzodioxole ring, the -OCH₂- protons of the dioxole group, the methine proton (-CH-) adjacent to the oxygen ether linkage, the methylene (B1212753) protons (-CH₂-) of the ethyl group, and the terminal methyl protons (-CH₃). The carboxylic acid proton (-COOH) would appear as a broad singlet.
¹³C NMR would provide a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-(Benzo nih.govazypusa.comdioxol-5-yloxy)-butyric acid would be expected to show characteristic absorption bands:
A very broad band for the O-H stretch of the carboxylic acid group (approx. 2500-3300 cm⁻¹).
A strong band for the C=O stretch of the carboxyl group (approx. 1700-1725 cm⁻¹).
Bands corresponding to C-O stretching of the ether and dioxole groups (approx. 1000-1300 cm⁻¹).
Bands for aromatic C=C stretching (approx. 1450-1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid, distinct signals are expected for the protons on the butyric acid chain and the benzodioxole ring. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm. The methine proton (CH) adjacent to the ether oxygen and the carbonyl group is expected to resonate as a triplet. The methylene protons (CH₂) of the ethyl group will show a more complex splitting pattern (multiplet), while the terminal methyl protons (CH₃) will appear as a triplet. The protons on the aromatic ring of the benzodioxole moiety will appear in the aromatic region (typically 6.0-7.0 ppm), and the two protons of the methylenedioxy group (-O-CH₂-O-) are expected to produce a characteristic singlet around 5.9-6.1 ppm. wikipedia.orgcopernicus.org
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. nih.gov The spectrum for 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid would show a signal for the carbonyl carbon of the carboxylic acid at the most downfield position (typically >170 ppm). The carbons of the aromatic ring and the ether linkage would appear in the 100-160 ppm range. The methylenedioxy carbon gives a characteristic signal around 101-102 ppm. researchgate.net The aliphatic carbons of the butyric acid chain would resonate at upfield chemical shifts.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the unequivocal assignment of all proton and carbon signals. copernicus.org
COSY helps establish the connectivity between adjacent protons, for instance, tracing the spin-spin coupling network through the butyric acid chain.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.
HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting the butyric acid side chain to the benzodioxole ring through the ether linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| -COOH | >10 (broad singlet) | >170 |
| Ar-H | 6.0 - 7.0 (multiplets) | 100 - 160 |
| -O-CH₂-O- | 5.9 - 6.1 (singlet) | ~101 |
| -O-CH- | Triplet | ~70-80 |
| -CH₂- | Multiplet | ~25-35 |
| -CH₃ | Triplet | ~10-15 |
(Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.)
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern.
Standard Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ for 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid would be observed at an m/z corresponding to its molecular weight (224.22 g/mol ). The fragmentation pattern of carboxylic acids often includes characteristic losses. clockss.org For the target compound, prominent fragments would be expected from the cleavage of the butyric acid chain. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da). clockss.org Another key fragmentation pathway is the McLafferty rearrangement, which is characteristic for molecules containing a carbonyl group and can lead to a base peak ion at m/z 60 for the butyric acid moiety. nih.gov Cleavage of the ether bond and fragmentation of the benzodioxole ring would also produce characteristic ions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of the compound (C₁₁H₁₂O₄), distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound.
Table 2: Predicted Key Mass Fragments for 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 224 | [C₁₁H₁₂O₄]⁺ | Molecular Ion [M]⁺ |
| 179 | [C₁₁H₁₁O₂]⁺ | Loss of -COOH (45 Da) |
| 151 | [C₈H₇O₃]⁺ | Cleavage at ether linkage |
| 123 | [C₇H₇O₂]⁺ | Benzodioxole fragment |
| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement Fragment |
(Note: These are predicted fragmentation pathways. Relative abundances can vary based on ionization method and energy.)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
For 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. science-softcon.de A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected to appear between 1710 and 1760 cm⁻¹. science-softcon.de Other significant peaks include C-H stretching vibrations from the aliphatic chain and aromatic ring just below 3000 cm⁻¹, C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region, and strong C-O stretching bands for the ether linkage and the carboxylic acid, typically found in the 1000-1300 cm⁻¹ region. wikipedia.org The specific pattern of bands can confirm the presence of all key functional moieties within the molecule.
Table 3: Characteristic IR Absorption Frequencies for 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Aliphatic & Aromatic |
| 1710-1760 (strong) | C=O stretch | Carboxylic Acid |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1000-1300 (strong) | C-O stretch | Ether & Carboxylic Acid |
UV-Visible and Fluorescence Spectroscopy for Quantification and Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within the molecule. This is particularly useful for compounds containing chromophores, such as the benzodioxole ring system.
The UV spectrum of 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid is expected to be dominated by the absorptions of the substituted benzodioxole chromophore. 1,3-benzodioxole (B145889) derivatives typically display a charge transfer (C.T.) transition involving the non-bonding electrons of the ether oxygen atoms and the π-system of the benzene (B151609) ring. tandfonline.com The presence of the aryloxy-butyric acid substituent will influence the position and intensity of the absorption bands. Typically, substituted benzodioxoles show absorption maxima in the near-UV region, often around 280-300 nm. cau.ac.krresearchgate.net According to Beer-Lambert Law, the intensity of the absorption is directly proportional to the concentration of the compound, allowing this technique to be used for quantification.
Fluorescence spectroscopy can also be a valuable tool. Some 1,3-benzodioxole derivatives are known to be fluorescent, emitting light at a longer wavelength after being excited by UV light. nih.govmdpi.com If 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid exhibits fluorescence, this property can be exploited for highly sensitive detection and quantification, even in complex mixtures. The excitation and emission maxima would be characteristic of the compound's electronic structure. nih.gov
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures containing 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid or its metabolites.
LC-MS/MS for Metabolite Identification and Trace Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying trace amounts of compounds in complex biological matrices like plasma, urine, or tissue extracts. uark.edu
The process involves first separating the components of a mixture using high-performance liquid chromatography (HPLC). The separation is typically achieved on a reversed-phase column, where compounds elute based on their polarity. Following separation, the eluent is introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) isolates the parent ion of the target compound (e.g., m/z 224 for 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid). This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2).
This technique, often operated in Multiple Reaction Monitoring (MRM) mode, is exceptionally specific because it monitors a unique transition from a parent ion to a specific product ion. This allows for accurate quantification even at very low concentrations and is the gold standard for pharmacokinetic studies and identifying metabolic products, where the core structure of the parent drug is modified (e.g., by hydroxylation or conjugation).
GC-MS for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer.
However, 2-(Benzo tandfonline.comcau.ac.krdioxol-5-yloxy)-butyric acid, being a carboxylic acid, is polar and has a low volatility, making it unsuitable for direct GC-MS analysis. To overcome this, a chemical derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl ester. This derivatization step can sometimes be complex and may introduce variability.
Once derivatized, the compound can be readily analyzed. The gas chromatograph separates the derivatized analyte from other volatile components in the sample based on boiling point and polarity. The mass spectrometer then generates a mass spectrum of the eluting compound, allowing for its positive identification and quantification. While less direct than LC-MS for this particular compound, GC-MS can be a valuable tool, especially if specific volatile metabolites are being investigated or if established derivatization protocols are available.
Electrochemical Methods for Detection and Characterization
The electrochemical analysis of 2-(Benzo nih.govsemanticscholar.orgdioxol-5-yloxy)-butyric acid can be approached using various voltammetric techniques, which are effective for studying electroactive molecules. The benzodioxole moiety, being an electron-rich aromatic system, is the likely center for electrochemical activity, allowing for its direct detection and characterization at an electrode surface. chemicalbook.comresearchgate.net
Voltammetric methods are advantageous due to their high sensitivity, rapid response, and relatively low cost of instrumentation. researchgate.net Techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are particularly well-suited for quantitative analysis due to their effective discrimination against background charging currents, leading to enhanced signal-to-noise ratios and lower detection limits. nih.govmdpi.com
For characterization, Cyclic Voltammetry (CV) is a powerful tool. It provides insights into the redox mechanisms of the analyte, including the reversibility of electron transfer processes and the stability of reaction intermediates. mdpi.com By studying the relationship between peak currents and potentials as a function of scan rate and solution pH, key thermodynamic and kinetic parameters of the electrochemical reaction can be determined. researchgate.netsciforum.net The electro-oxidation of phenolic and related compounds is often an irreversible, pH-dependent process involving the transfer of protons and electrons. sciforum.net
The development of a robust electrochemical method would involve the optimization of several key parameters:
Working Electrode: A glassy carbon electrode (GCE) is a common choice for the analysis of organic molecules due to its wide potential window and chemical inertness. mdpi.comsciforum.net Modification of the electrode surface, for instance with multi-walled carbon nanotubes (MWCNTs), can further enhance sensitivity by increasing the electroactive surface area and accelerating the electron transfer rate. sciforum.net
Supporting Electrolyte and pH: The choice of supporting electrolyte and the pH of the medium are critical, as they can significantly influence the peak potential and current intensity of the analyte. researchgate.netsciforum.net For a carboxylic acid, the pH will determine its degree of protonation, affecting its electrochemical behavior. A Britton-Robinson buffer or a phosphate (B84403) buffer solution (PBS) could be employed to study the pH-dependent response. nih.govsciforum.net
Accumulation Step: For trace analysis, an accumulation step at a specific potential prior to the voltammetric scan can be implemented to preconcentrate the analyte onto the electrode surface, thereby improving detection limits. researchgate.net
Table 1: Potential Electrochemical Techniques for the Analysis of 2-(Benzo nih.govsemanticscholar.orgdioxol-5-yloxy)-butyric acid :--
| Technique | Purpose | Information Obtained | Typical Electrode |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Characterization | Redox potentials (oxidation/reduction), reversibility of electron transfer, reaction mechanism insights. mdpi.com | Glassy Carbon (GCE) |
| Differential Pulse Voltammetry (DPV) | Quantification | Linear relationship between peak current and concentration, low detection limits. researchgate.netmdpi.com | GCE, Modified GCE |
Sample Preparation and Derivatization Techniques for Enhanced Analysis
Sample Preparation
Prior to instrumental analysis, especially when dealing with complex matrices like biological fluids or environmental samples, a robust sample preparation step is essential. researchgate.net The primary goals are to isolate 2-(Benzo nih.govsemanticscholar.orgdioxol-5-yloxy)-butyric acid from interfering substances, concentrate the analyte to detectable levels, and transfer it into a solvent compatible with the analytical instrument. scispace.com
Solid-Phase Extraction (SPE) has become a preferred alternative to traditional liquid-liquid extraction (LLE) due to its efficiency, higher recoveries, reduced solvent consumption, and potential for automation. scispace.com For an acidic compound like 2-(Benzo nih.govsemanticscholar.orgdioxol-5-yloxy)-butyric acid, several SPE strategies can be employed.
Reversed-Phase SPE: Using a hydrophobic sorbent (e.g., C18), the sample is typically acidified to a pH below the pKa of the carboxylic acid (~pH 2-3) to ensure the analyte is in its neutral, protonated form. This increases its retention on the nonpolar sorbent. scispace.com
Mixed-Mode SPE: This approach utilizes a sorbent with both hydrophobic and ion-exchange properties (e.g., a strong anion exchanger combined with a non-polar sorbent). youtube.com This allows for a more selective extraction protocol, where the analyte can be retained by both hydrophobic interactions and ionic bonding, enabling more rigorous washing steps to remove matrix interferences. nih.govbohrium.com
A generic SPE protocol involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte with a suitable organic solvent, often containing an acid or base to disrupt the sorbent-analyte interaction. mdpi.com
Table 2: Generic Solid-Phase Extraction Protocol for an Acidic Compound :--
| Step | Procedure | Purpose |
|---|---|---|
| Conditioning | The sorbent is rinsed with an organic solvent (e.g., methanol) followed by purified water or buffer. | To activate the sorbent and ensure reproducible retention. mdpi.com |
| Sample Loading | The pre-treated sample (e.g., acidified urine or plasma) is passed through the cartridge. | To retain the analyte on the solid phase. nih.govbohrium.com |
| Washing | The cartridge is washed with a weak solvent (e.g., water, dilute acid, or a mix of aqueous/organic solvent). | To remove co-extracted, interfering matrix components. nih.govbohrium.com |
| Elution | The analyte is eluted using a strong organic solvent, often modified with an acid (e.g., methanol with acetic acid). nih.govbohrium.com | To desorb the purified analyte from the sorbent for collection. |
Derivatization Techniques
For analysis by Gas Chromatography (GC), polar functional groups such as carboxylic acids often require chemical derivatization. jfda-online.com This process converts the analyte into a more volatile and thermally stable form, which improves chromatographic peak shape, reduces analyte adsorption within the GC system, and enhances detection sensitivity. researchgate.netgcms.cz
Esterification is the most common derivatization method for carboxylic acids. gcms.cz The acidic proton of the carboxyl group is replaced with an alkyl group, forming an ester. This neutralizes the polarity and increases the volatility of the compound.
Methylation: Formation of a methyl ester is frequently achieved by heating the sample with methanolic HCl or a solution of boron trifluoride (BF3) in methanol. gcms.cz
Silylation is another widely used technique where the active hydrogen of the carboxylic acid is replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Silylating reagents are highly reactive and can derivatize multiple functional groups if present.
TMS Derivatization: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for converting carboxylic acids into their TMS esters. The reaction is typically rapid and quantitative. sigmaaldrich.com
The choice of derivatization reagent depends on the analyte's structure and the presence of other functional groups. gcms.cz The resulting derivative can then be readily analyzed by GC or GC-Mass Spectrometry (GC-MS). jfda-online.com
Table 3: Common Derivatization Reagents for Carboxylic Acids for GC Analysis :--
| Reagent | Abbreviation | Derivative Formed | Advantages for GC Analysis |
|---|---|---|---|
| Boron Trifluoride-Methanol | BF3-Methanol | Methyl Ester | Increased volatility and thermal stability; quantitative reaction. gcms.cz |
| N,O-bis(trimethylsilyl)trifluoroacetamide (+ TMCS) | BSTFA (+ TMCS) | Trimethylsilyl (TMS) Ester | Highly volatile and stable derivatives; powerful and versatile reagent. sigmaaldrich.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ester | Forms stable derivatives that yield characteristic mass spectra with prominent molecular ions. |
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 2-(Benzo nih.govsemanticscholar.orgdioxol-5-yloxy)-butyric acid | - |
| Acetic Acid | - |
| Boron Trifluoride | BF3 |
| Methanol | - |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA |
| Pentafluorobenzyl Bromide | PFBBr |
Future Research Directions and Outlook
Exploration of Novel Bioactive Derivatives
The synthesis and evaluation of novel derivatives of 2-(Benzo nih.govontosight.aidioxol-5-yloxy)-butyric acid represent a promising avenue for future research. By systematically modifying the core structure, it may be possible to enhance its biological activity, improve its pharmacokinetic profile, or uncover entirely new therapeutic properties. Drawing inspiration from research on related benzodioxole and butyric acid derivatives, several strategies could be employed. For instance, the synthesis of amide and ester derivatives has been a successful approach for modifying the properties of similar compounds. mdpi.comnih.gov
Future synthetic efforts could focus on:
Modification of the Butyric Acid Side Chain: Altering the length of the alkyl chain, introducing unsaturation, or incorporating cyclic moieties could influence the compound's lipophilicity and interaction with biological targets.
Substitution on the Benzodioxole Ring: The addition of various functional groups to the aromatic ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target binding.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres could lead to derivatives with improved metabolic stability or altered biological activity. mdpi.com
A systematic exploration of these structural modifications, guided by structure-activity relationship (SAR) studies, will be crucial in identifying derivatives with optimized therapeutic potential. nih.govresearchgate.net
| Derivative Class | Synthetic Approach | Potential Enhancement | Rationale from Related Compounds |
| Amides | Coupling of the carboxylic acid with various amines. | Improved metabolic stability, altered target specificity. | Synthesis of novel benzodioxole carboxamides has shown potential for developing new therapeutic agents. mdpi.com |
| Esters | Esterification of the carboxylic acid with different alcohols. | Enhanced cell permeability, prodrug development. | Acylglycerol esters of butyric acid are explored for improved delivery. nih.gov |
| Ring-Substituted Analogs | Electrophilic aromatic substitution on the benzodioxole ring. | Modified electronic properties, improved target binding. | SAR studies on related compounds highlight the importance of ring substitution for activity. researchgate.net |
Integration of Advanced Computational and Experimental Approaches
To streamline the drug discovery process and gain deeper insights into the molecular interactions of 2-(Benzo nih.govontosight.aidioxol-5-yloxy)-butyric acid and its derivatives, a synergistic approach combining computational modeling and experimental validation is essential. Computational tools can aid in the prediction of pharmacokinetic properties, and potential biological targets, and guide the design of more potent and selective analogs.
Key integrated approaches for future research include:
Molecular Docking: To predict the binding modes and affinities of the compound and its derivatives with potential protein targets. This can help in prioritizing compounds for synthesis and biological evaluation. mdpi.com
Density Functional Theory (DFT) Calculations: To understand the electronic properties and reactivity of the molecules, providing insights into their chemical behavior and potential for interaction with biological systems. mdpi.com
In Silico ADME/Tox Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. researchgate.net
These computational predictions should be followed by rigorous experimental validation using techniques such as X-ray crystallography for determining protein-ligand structures, and a battery of in vitro and in vivo assays to confirm biological activity and assess pharmacokinetic parameters.
| Computational Method | Application | Expected Outcome | Experimental Validation |
| Molecular Docking | Prediction of binding to potential targets (e.g., enzymes, receptors). | Identification of putative biological targets and key binding interactions. | In vitro binding assays, enzyme inhibition assays. |
| DFT Calculations | Analysis of electronic structure and reactivity. | Understanding of molecular stability and potential reaction mechanisms. | Spectroscopic analysis (NMR, IR), reactivity studies. |
| In Silico ADME/Tox | Prediction of pharmacokinetic and toxicity profiles. | Early identification of candidates with poor drug-like properties. | In vitro cell-based assays, in vivo pharmacokinetic studies. |
Deepening Understanding of Biological Mechanisms of Action
While the synthesis of novel derivatives is important, a fundamental understanding of the biological mechanisms through which 2-(Benzo nih.govontosight.aidioxol-5-yloxy)-butyric acid exerts its effects is paramount. Given that butyric acid and its derivatives are known to exhibit a range of biological activities, including the inhibition of histone deacetylase (HDAC), it is plausible that the target compound may share similar mechanisms. nih.gov
Future research should aim to:
Identify and Validate Biological Targets: Employing techniques such as affinity chromatography, and proteomics to identify the specific cellular components that interact with the compound.
Elucidate Signaling Pathways: Investigating the downstream effects of compound binding to its target, to understand how it modulates cellular function.
Comparative Mechanistic Studies: Comparing the mechanism of action of the parent compound with that of its more active derivatives to understand the structural basis for any observed improvements in activity.
A thorough understanding of the mechanism of action will not only provide a strong rationale for its therapeutic use but also guide the design of second-generation compounds with improved efficacy and reduced off-target effects.
Development of Targeted Delivery Strategies
The clinical utility of many promising therapeutic agents can be limited by poor physicochemical properties, leading to suboptimal bioavailability and biodistribution. Butyric acid itself, for example, has limitations that have spurred the development of various delivery strategies. aacrjournals.org Should 2-(Benzo nih.govontosight.aidioxol-5-yloxy)-butyric acid or its derivatives face similar challenges, the development of targeted delivery systems will be a critical area of future research.
Potential delivery strategies to be explored include:
Prodrug Approaches: The synthesis of prodrugs that are inactive until they are metabolized to the active form at the target site can improve drug delivery and reduce systemic side effects. nih.gov
Nanoformulations: Encapsulating the compound in nanoparticles, liposomes, or other nanocarriers could enhance its solubility, stability, and ability to reach the target tissue.
Microencapsulation: This technique could be employed to improve the sensory qualities and bioavailability of butyric acid derivatives. nih.gov
These strategies could be particularly relevant if the compound is being developed for a specific therapeutic area where targeted delivery is advantageous.
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. The future advancement of research on 2-(Benzo nih.govontosight.aidioxol-5-yloxy)-butyric acid would greatly benefit from collaborations between researchers from various fields.
Potential areas for interdisciplinary collaboration include:
Medicinal Chemistry and Pharmacology: For the design, synthesis, and biological evaluation of novel derivatives.
Computational Biology and Chemistry: To apply advanced modeling techniques for target identification and lead optimization.
Pharmaceutics and Drug Delivery: For the development of innovative formulations to improve the compound's delivery and efficacy.
Clinical Research: To translate promising preclinical findings into human clinical trials.
By fostering such collaborations, a more comprehensive and efficient research program can be established, accelerating the journey of 2-(Benzo nih.govontosight.aidioxol-5-yloxy)-butyric acid from a compound of interest to a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting benzo[1,3]dioxol-5-ol with bromobutyric acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves moderate yields (40–60%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
- Critical Parameters : Monitor pH during reaction to avoid ester hydrolysis. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the benzo[1,3]dioxole moiety (δ 5.9–6.1 ppm for dioxole protons) and butyric acid chain (δ 2.3–2.6 ppm for CH₂ groups) .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 252.1 (calculated for C₁₁H₁₂O₅) .
- HPLC : Use a C18 column with UV detection at 254 nm; >95% purity is standard for pharmacological studies .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Demonstrates moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) in broth microdilution assays .
- Neuroprotective Potential : In vitro studies show 20–30% reduction in ROS levels in neuronal cell lines at 50 µM, suggesting antioxidant properties .
Advanced Research Questions
Q. How does the compound interact with bacterial targets, and what structural features drive its antimicrobial activity?
- Mechanistic Insights : The benzo[1,3]dioxole group may disrupt bacterial membrane integrity via hydrophobic interactions, while the butyric acid moiety inhibits enzymes like enoyl-ACP reductase. Molecular docking studies suggest binding to FabI (E. coli) with a ΔG of −8.2 kcal/mol .
- Structure-Activity Relationship (SAR) : Modifying the butyric acid chain length (e.g., propionic vs. pentanoic analogs) reduces activity, indicating optimal chain flexibility is critical .
Q. How can researchers resolve contradictions in reported efficacy across different experimental models?
- Case Study : Discrepancies in neuroprotective data (e.g., 30% ROS reduction in SH-SY5Y cells vs. no effect in primary neurons) may arise from variability in cell permeability or metabolic activity.
- Recommendations :
- Use isotopically labeled compound (e.g., ¹⁴C-tagged) to quantify intracellular uptake .
- Validate findings across ≥3 cell lines and adjust assay conditions (e.g., hypoxia vs. normoxia) .
Q. What experimental designs are optimal for evaluating its pharmacokinetic (PK) profile?
- In Vivo PK Studies : Administer 10 mg/kg intravenously in rodents; monitor plasma levels via LC-MS/MS. Reported t₁/₂ = 2.1 hours, Vd = 1.8 L/kg, indicating moderate tissue distribution .
- Challenges : Low oral bioavailability (<15%) due to poor solubility. Formulate with cyclodextrin or PEGylation to enhance absorption .
Q. How does the compound modulate neurotransmitter systems, and what are the implications for CNS disorders?
- Mechanism : In silico studies predict affinity for monoamine transporters (SERT, Ki = 1.2 µM; DAT, Ki = 3.4 µM). Functional assays show 40% inhibition of serotonin reuptake in synaptosomes at 10 µM .
- Therapeutic Potential : May augment antidepressant efficacy but requires co-administration with SSRIs to avoid off-target effects .
Methodological Considerations
Q. How can researchers address solubility limitations in biological assays?
- Strategies :
- Use DMSO stocks (<0.1% final concentration) to prevent cytotoxicity .
- Employ nanoemulsions (e.g., Tween-80/PBS) for in vivo studies to improve aqueous dispersion .
Q. What are the best practices for stability testing under physiological conditions?
- Protocol : Incubate compound in PBS (pH 7.4) at 37°C for 24 hours. Analyze degradation via HPLC; >90% stability is acceptable for short-term assays. For long-term storage, lyophilize and store at −80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
